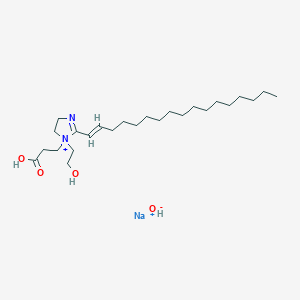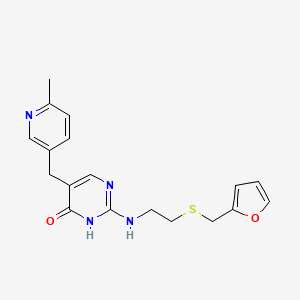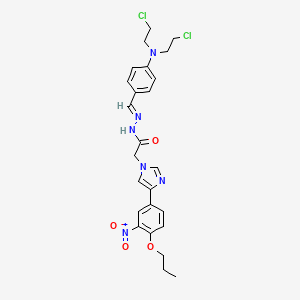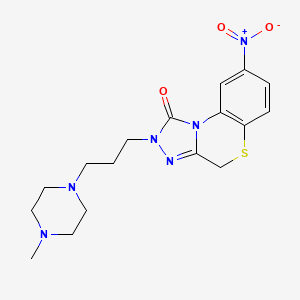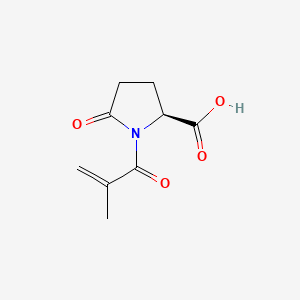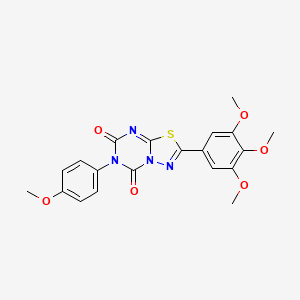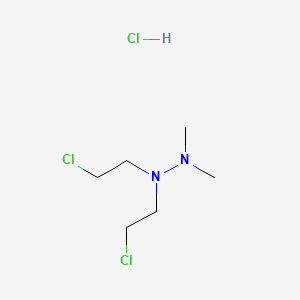![molecular formula C20H33N3 B12714602 (1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane CAS No. 2448-27-3](/img/structure/B12714602.png)
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[99111,1312,607,21014,19]tricosane” is a complex organic molecule characterized by its unique hexacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” typically involves multi-step organic reactions. These steps may include:
Formation of the initial ring system: This could involve cyclization reactions using specific catalysts and conditions.
Introduction of nitrogen atoms: This step might involve the use of amination reactions or the incorporation of nitrogen-containing reagents.
Final cyclization and purification: The final steps would involve closing the remaining rings and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.
Automated purification systems: Employing advanced chromatography and crystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
作用機序
The mechanism by which “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting specific biochemical pathways.
類似化合物との比較
Similar Compounds
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane: can be compared with other hexacyclic compounds with similar structures.
Other triazahexacyclo compounds: These compounds share similar ring systems and nitrogen incorporation.
Uniqueness
Structural Complexity: The unique arrangement of rings and nitrogen atoms sets it apart from other compounds.
Its specific properties might make it more suitable for certain applications compared to similar compounds.
特性
CAS番号 |
2448-27-3 |
|---|---|
分子式 |
C20H33N3 |
分子量 |
315.5 g/mol |
IUPAC名 |
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15-,16+,17?,18+,19+,20+/m0/s1 |
InChIキー |
MRLGBUWOAFGOBH-VAOXDKPLSA-N |
異性体SMILES |
C1CCN2C[C@@]34C[C@@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCCC4N6 |
正規SMILES |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




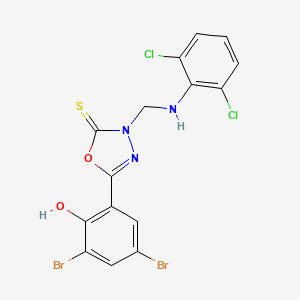
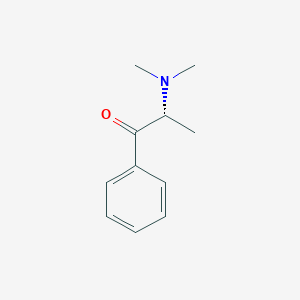

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
